ジクロロ酢酸ナトリウム

説明

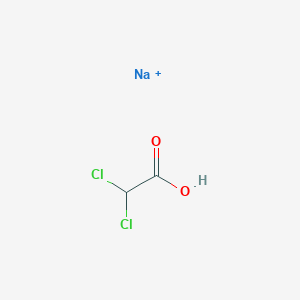

ジクロロ酢酸ナトリウムは、化学式

C2HCl2NaO2

を持つ化学化合物です。これはジクロロ酢酸のナトリウム塩であり、特に腫瘍学分野において潜在的な治療応用が知られています。この化合物は、がん細胞の代謝経路を調節する能力のために大きな関心を集めています。科学的研究の応用

Sodium dichloroacetate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its effects on cellular metabolism and mitochondrial function.

Industry: Utilized in the production of various chemicals and as a stabilizer in certain formulations.

作用機序

Target of Action

Sodium dichloroacetate (DCA) primarily targets the enzyme pyruvate dehydrogenase kinase (PDK) . PDK is an enzyme that plays a crucial role in cellular energy metabolism, specifically in the regulation of the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, DCA effectively stimulates the activity of PDC .

Mode of Action

DCA’s interaction with its target, PDK, leads to the activation of the PDC. The PDC is a central component of cellular metabolism, responsible for the conversion of pyruvate, a product of glycolysis, into acetyl-CoA, which then enters the citric acid cycle for further energy production . By inhibiting PDK, DCA removes the inhibition on PDC, allowing for increased conversion of pyruvate to acetyl-CoA, thereby promoting oxidative phosphorylation over glycolysis .

Biochemical Pathways

The primary biochemical pathway affected by DCA is cellular energy metabolism, specifically the shift from glycolysis to oxidative phosphorylation . This shift has significant downstream effects, including a decrease in lactate production and an increase in the consumption of glucose by cells . Furthermore, DCA has been shown to stimulate angiogenesis by improving endothelial precursor cell function in an AKT/GSK-3β/Nrf2 dependent pathway .

Pharmacokinetics

The pharmacokinetics of DCA involve its absorption, distribution, metabolism, and excretion (ADME). The clearance of DCA was found to be 0.997, 0.0, and 1.69 ml x kg (-1) x min (-1) during the paleohepatic, anhepatic, and neohepatic periods, respectively . This indicates that the newly transplanted liver eliminates DCA better than the native liver .

Result of Action

The molecular and cellular effects of DCA’s action are diverse and depend on the specific context. For instance, DCA has been shown to reduce apoptosis resistance in cancer cells . In the context of vascular dementia, long-term DCA administration improved cognitive function, reduced brain infarct size and brain atrophy, increased VEGF and bFGF levels in vivo, promoted angiogenesis in damaged areas, and significantly improved endothelial precursor cell function .

Action Environment

The action, efficacy, and stability of DCA can be influenced by various environmental factors. For example, DCA is frequently found in water, and its safety has been investigated by authorities such as the U.S. and the Australian government . Furthermore, DCA can also naturally occur in a variety of red algae including Asparagopsis taxiformis . The presence of DCA in different environments and its interaction with other substances can potentially affect its action and efficacy.

生化学分析

Biochemical Properties

Sodium Dichloroacetate is a mitochondrial pyruvate dehydrogenase kinase inhibitor . It works by stimulating the Pyruvate dehydrogenase complex enzymes located in our mitochondria . When aerobic glucose oxidation and lactic acid oxidation are enabled again, normal cellular metabolism can once again take place .

Cellular Effects

Sodium Dichloroacetate has been shown to have various effects on cells. For instance, it has been found to improve cognitive function in vascular dementia rats, reduce brain infarct size and brain atrophy, increase VEGF and bFGF levels in vivo, promote angiogenesis in damaged areas, and significantly improve endothelial precursor cell (EPC) function .

Molecular Mechanism

The molecular mechanism of Sodium Dichloroacetate involves its role as a mitochondrial pyruvate dehydrogenase kinase inhibitor . It exerts its effects at the molecular level by stimulating the Pyruvate dehydrogenase complex enzymes located in our mitochondria . This leads to a metabolic switch from glycolysis to oxidative phosphorylation, which can help restore proper cellular function and improve drug metabolism .

Temporal Effects in Laboratory Settings

The effects of Sodium Dichloroacetate have been studied over time in laboratory settings. For instance, it has been found that long-term administration of Sodium Dichloroacetate can improve cognitive function in vascular dementia rats

Dosage Effects in Animal Models

In animal models, the effects of Sodium Dichloroacetate have been found to vary with different dosages . For instance, Sodium Dichloroacetate administration in doses ranging from 50 to 200 mg/Kg/die is associated with a decrease in tumor mass volume, proliferation rate, and metastasis dissemination in several preclinical models .

Metabolic Pathways

Sodium Dichloroacetate is involved in the metabolic pathway that produces usable energy from sugar . It blocks a key enzyme, pyruvate dehydrogenase kinase, in this metabolic pathway . This can lead to a metabolic switch from glycolysis to oxidative phosphorylation .

Transport and Distribution

It is known that Sodium Dichloroacetate is an orally absorbable small molecular compound , suggesting that it can be transported and distributed within the body through the bloodstream.

Subcellular Localization

Given its role as a mitochondrial pyruvate dehydrogenase kinase inhibitor , it is likely that Sodium Dichloroacetate localizes to the mitochondria where it can exert its effects.

準備方法

Synthetic Routes and Reaction Conditions: Sodium dichloroacetate can be synthesized through the neutralization of dichloroacetic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is obtained by evaporating the water and crystallizing the sodium dichloroacetate.

Industrial Production Methods: On an industrial scale, sodium dichloroacetate is produced by the chlorination of acetic acid to form dichloroacetic acid, which is then neutralized with sodium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: Sodium dichloroacetate can undergo oxidation reactions, although these are less common.

Reduction: It can be reduced to monochloroacetate under specific conditions.

Substitution: Sodium dichloroacetate can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles like hydroxide ions or amines.

Major Products:

Oxidation: Formation of higher oxidation state compounds.

Reduction: Monochloroacetate.

Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.

類似化合物との比較

Monochloroacetate: Similar in structure but with only one chlorine atom.

Trichloroacetate: Contains three chlorine atoms and has different chemical properties.

Dichloroacetic Acid: The parent acid of sodium dichloroacetate.

Comparison: Sodium dichloroacetate is unique in its ability to modulate metabolic pathways in cancer cells, a property not shared by monochloroacetate or trichloroacetate. Dichloroacetic acid, while similar, is less stable and more corrosive compared to its sodium salt form.

特性

CAS番号 |

2156-56-1 |

|---|---|

分子式 |

C2H2Cl2NaO2 |

分子量 |

151.93 g/mol |

IUPAC名 |

sodium;2,2-dichloroacetate |

InChI |

InChI=1S/C2H2Cl2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6); |

InChIキー |

ZOXHFYPCZQICQD-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])(Cl)Cl.[Na+] |

異性体SMILES |

C(C(=O)[O-])(Cl)Cl.[Na+] |

正規SMILES |

C(C(=O)O)(Cl)Cl.[Na] |

外観 |

Solid powder |

沸点 |

194 °C |

密度 |

Relative density (water = 1): 1.56 |

melting_point |

13.5 °C |

Key on ui other cas no. |

2156-56-1 79-43-6 |

物理的記述 |

COLOURLESS LIQUID WITH PUNGENT ODOUR. |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Solubility in water: miscible |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Acid, Bichloroacetic Acid, Dichloroacetic Bichloroacetic Acid Dichloroacetate, Potassium Dichloroacetate, Sodium Dichloroacetic Acid Potassium Dichloroacetate Sodium Dichloroacetate |

蒸気密度 |

Relative vapor density (air = 1): 4.4 |

蒸気圧 |

Vapor pressure, Pa at 20 °C: 19 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。